3-(5-Methylfuran-2-yl)prop-2-en-1-amine
Description
Significance of Furan (B31954) and Unsaturated Amine Motifs in Chemical Synthesis
The furan ring is a versatile building block in organic chemistry, valued for its presence in numerous natural products and its utility in synthesizing more complex structures. mdpi.comnumberanalytics.com As a five-membered aromatic heterocycle, furan's electron-rich nature makes it susceptible to various chemical transformations. ijabbr.com Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. utripoli.edu.lyutripoli.edu.ly The furan nucleus can be found in a wide array of medically significant compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyijabbr.com The biological activity of furan-containing compounds can be significantly altered by even minor changes in their substitution patterns, making them a fertile ground for drug discovery. utripoli.edu.lyutripoli.edu.ly
Similarly, the unsaturated amine motif, particularly the allylic amine structure, is a cornerstone of synthetic chemistry. Amines, in general, are fundamental to the production of pharmaceuticals, dyes, and polymers. nih.gov The presence of a nitrogen atom with a lone pair of electrons makes amines basic and nucleophilic, enabling a wide range of chemical reactions. nih.gov Chiral amines, in particular, are crucial for the synthesis of active pharmaceutical ingredients (APIs). eurjchem.com The combination of an amine with an alkene, as seen in unsaturated amines, provides multiple reactive sites for further functionalization, making them valuable intermediates in organic synthesis.
The integration of these two motifs in furan-substituted unsaturated amines creates a molecule with a rich chemical landscape, offering opportunities for the development of novel synthetic methodologies and the discovery of new bioactive compounds. The furan ring can influence the reactivity of the amine and the double bond, and vice versa, leading to unique chemical behaviors.
Overview of Structural Classes Related to 3-(5-Methylfuran-2-yl)prop-2-en-1-amine
The compound this compound belongs to the class of furan-substituted allylic amines. Several related structural classes are of significant interest in organic and medicinal chemistry.
One closely related class is chalcones , which are 1,3-diaryl-2-propen-1-ones. While the target molecule is an amine, its carbon skeleton is analogous to that of a chalcone (B49325) where one of the aryl groups is a 5-methylfuran ring. Chalcones are known for their broad spectrum of biological activities and serve as versatile intermediates for the synthesis of various heterocyclic compounds. nih.govmdpi.com The synthesis of chalcone derivatives often involves a Claisen-Schmidt condensation, a reaction that could be adapted for the synthesis of precursors to furan-substituted unsaturated amines. nih.govacs.org
Another related class includes other furan-containing bioactive molecules . For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized and shown to possess antimicrobial activity. scispace.com The synthesis of these compounds often involves the reaction of furan derivatives with arenes in the presence of a strong acid. scispace.com Additionally, various furan derivatives serve as key intermediates in the synthesis of nitrogen-containing heterocycles. numberanalytics.com
The table below provides an overview of some related structural classes and their significance.
| Structural Class | General Structure | Significance |
| Furan-substituted Allylic Amines | R-CH=CH-CH₂-NR'R'' (where R contains a furan ring) | Target class of compounds with potential for diverse reactivity and biological activity. |
| Chalcones | Ar-CO-CH=CH-Ar' | Important intermediates in organic synthesis and possess a wide range of biological activities. nih.govmdpi.com |
| Furan-containing Propanoic Acids | (Furan-yl)-CH(Ar)-CH₂-COOH | Exhibit antimicrobial properties. scispace.com |
| Furfurylamines | (Furan-yl)-CH₂-NR'R'' | Important biomass-derived amines with applications in chemical synthesis. scispace.com |
Current Research Gaps and Opportunities in Synthesis and Mechanistic Understanding
Despite the significance of furan and amine motifs, the specific class of furan-substituted unsaturated amines remains relatively underexplored, presenting several research gaps and opportunities.
A primary challenge lies in the synthesis of these compounds with high selectivity and efficiency. The synthesis of primary amines, in particular, can be difficult due to side reactions like overalkylation. mdpi.com While reductive amination of furan-based aldehydes and ketones is a promising approach, it requires catalysts that favor the hydrogenation of the intermediate imine over the reduction of the carbonyl group or the furan ring itself. mdpi.comrsc.org Developing novel catalytic systems, including those based on non-noble metals, for the selective synthesis of furan-substituted unsaturated amines is a key area for future research. mdpi.comresearchgate.net Furthermore, creating these amines from readily available bio-based furanic compounds is a significant goal for sustainable chemistry. scispace.com
Another research gap is the mechanistic understanding of the reactions involving these compounds. The furan ring is susceptible to ring-opening under acidic conditions, which can lead to undesired byproducts during synthesis or subsequent transformations. numberanalytics.comnih.govrsc.org A deeper understanding of the factors that influence the stability of the furan ring in the presence of an unsaturated amine moiety is needed. rsc.org This includes studying the effect of substituents on the furan ring and the reaction conditions. rsc.orgorientjchem.org Computational studies, in conjunction with experimental work, could provide valuable insights into reaction pathways and intermediates. rsc.orgbohrium.com
Finally, the exploration of the chemical and biological properties of this compound and related compounds is a significant opportunity. Their structural similarity to biologically active chalcones and other furan derivatives suggests they may possess interesting pharmacological properties. growingscience.com Systematic studies to evaluate their potential as antimicrobial, anticancer, or anti-inflammatory agents could lead to the discovery of new therapeutic leads. utripoli.edu.lyutripoli.edu.lyijabbr.com
The table below summarizes the key research gaps and opportunities.
| Research Area | Gaps | Opportunities |
| Synthesis | Lack of selective and efficient methods; potential for side reactions (overalkylation, ring hydrogenation). mdpi.com | Development of novel heterogeneous catalysts; utilization of biomass-derived furans for sustainable synthesis. scispace.comrsc.org |
| Mechanistic Understanding | Limited knowledge of furan ring stability in this context; susceptibility to acid-catalyzed ring opening. nih.govrsc.org | In-depth kinetic and computational studies to elucidate reaction mechanisms and control reaction outcomes. rsc.orgbohrium.com |
| Properties and Applications | Largely unexplored biological and chemical properties. | Screening for pharmacological activities (e.g., antimicrobial, anticancer); use as versatile synthetic intermediates. growingscience.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,6,9H2,1H3/b3-2+ |
InChI Key |
PRPSCECDQPJCDY-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/CN |
Canonical SMILES |
CC1=CC=C(O1)C=CCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Methylfuran 2 Yl Prop 2 En 1 Amine and Analogues
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-(5-Methylfuran-2-yl)prop-2-en-1-amine reveals several plausible disconnection points, primarily centered around the formation of the allylic amine and the introduction of the furan (B31954) substituent.
Disconnection Strategies Involving the Prop-2-en-1-amine Moiety
The most direct retrosynthetic disconnection involves the C-N bond of the primary amine. This leads back to the corresponding α,β-unsaturated aldehyde, 3-(5-methylfuran-2-yl)prop-2-enal. This aldehyde is a key intermediate, as the amine can be introduced in a forward sense via reductive amination.
Further disconnection of the α,β-unsaturated aldehyde can be envisioned through a carbon-carbon bond cleavage, suggesting a condensation reaction. This points towards 5-methylfurfural (B50972) and a two-carbon acetaldehyde (B116499) equivalent as starting materials.
Approaches for Incorporating the 5-Methylfuran-2-yl Substituent
The 5-methylfuran-2-yl moiety is typically introduced using a pre-functionalized furan ring. The most common starting material for this purpose is 5-methylfurfural. This aldehyde can undergo various C-C bond-forming reactions to build the three-carbon side chain.
Conventional Synthetic Routes for α,β-Unsaturated Amines
Several established methods for the synthesis of α,β-unsaturated amines can be applied to the preparation of this compound.
Reductive Amination Strategies from Corresponding Aldehydes or Ketones
Reductive amination is a widely used and effective method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy involves a two-step, one-pot process starting from the corresponding α,β-unsaturated aldehyde, 3-(5-methylfuran-2-yl)prop-2-enal. The first step is the formation of an imine through the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a primary amine. The subsequent in-situ reduction of the imine yields the desired allylic amine.
A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of catalyst is crucial, with supported palladium catalysts showing high yields in the reductive amination of α,β-unsaturated furan derivatives. google.com For the synthesis of related N-substituted 5-(hydroxymethyl)-2-furfuryl amines from furanic aldehydes, a two-step process involving condensation with a primary amine followed by hydrogenation over a CuAlOx catalyst has proven effective. nih.gov
| Aldehyde Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 3-(5-methylfuran-2-yl)prop-2-enal | Ammonia | H₂ / Pd/C | Methanol | 25-50 | Good (estimated) |
| 3-(5-methylfuran-2-yl)prop-2-enal | Ammonium (B1175870) Acetate (B1210297) | NaBH₃CN | Methanol | 25 | Moderate (estimated) |
| 5-Hydroxymethylfurfural | Aniline | H₂ / CuAlOx | Methanol | 100 | 93 |
| 5-Acetoxymethylfurfural | Aniline | H₂ / CuAlOx | Methanol | 80 | 99 |
Wittig and Horner-Wadsworth-Emmons Olefination Followed by Amine Introduction
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are powerful tools for the formation of carbon-carbon double bonds with good stereocontrol. wikipedia.orgnrochemistry.comalfa-chemistry.comconicet.gov.arorganic-chemistry.orgwikipedia.orglibretexts.orgnumberanalytics.com These reactions can be employed to construct the propenyl backbone of the target molecule.
A plausible strategy involves the reaction of 5-methylfurfural with a suitable phosphorus ylide or phosphonate (B1237965) ester. For instance, the Wittig reaction of 5-methylfurfural with a protected aminomethyl phosphonium (B103445) salt could directly lead to a protected form of the target amine. Alternatively, an HWE reaction with a phosphonate ester containing a masked amino group can be utilized.
Another approach is to first synthesize the α,β-unsaturated aldehyde, 3-(5-methylfuran-2-yl)prop-2-enal, via a Wittig or HWE reaction of 5-methylfurfural with a two-carbon aldehyde equivalent ylide or phosphonate. The resulting aldehyde can then be converted to the amine via reductive amination as described previously. The HWE reaction is often preferred for the synthesis of (E)-alkenes from aldehydes. wikipedia.orgnrochemistry.comalfa-chemistry.comconicet.gov.ar
| Carbonyl Compound | Ylide/Phosphonate | Base | Solvent | Product |
| 5-Methylfurfural | (Formylmethylene)triphenylphosphorane | NaH | THF | 3-(5-Methylfuran-2-yl)prop-2-enal |
| 5-Methylfurfural | Diethyl (cyanomethyl)phosphonate | NaOEt | Ethanol (B145695) | 3-(5-Methylfuran-2-yl)acrylonitrile |
| 5-Methylfurfural | Diethyl (isocyanomethyl)phosphonate | K₂CO₃ | Methanol | 1-(Isocyano)-2-(5-methylfuran-2-yl)ethene |
Multi-Component Reactions for Propenamine Framework Construction
Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step from three or more starting materials. rsc.orgnih.govnih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous reactions provide a template for such a synthesis. For instance, the reaction of an aldehyde, an amine, and an alkyne (A³ coupling) or a vinyl/aryl halide (Heck coupling) can lead to the formation of allylic amines.
A hypothetical MCR for the target compound could involve 5-methylfurfural, an amine source like ammonia, and a suitable two-carbon component. The development of novel MCRs is an active area of research, and it is plausible that a one-pot synthesis for this class of compounds could be designed.
Amination of Propargylic and Allylic Systems
The introduction of an amine group onto a pre-existing propargylic or allylic framework is a powerful strategy for the synthesis of unsaturated amines like this compound. These methods typically involve the reaction of a suitable nitrogen nucleophile with an electrophilic propargylic or allylic substrate.
Propargylic Amination: While not a direct route to the target allylic amine, propargylic amines can serve as valuable precursors. The synthesis of propargylic amines often involves the coupling of an aldehyde, an alkyne, and an amine, a reaction known as the A³ coupling. Subsequent stereoselective reduction of the alkyne to a trans-alkene would yield the desired allylic amine.
Allylic Amination: This is a more direct approach to the target molecule. It typically involves the substitution of a leaving group at the allylic position of a 3-(5-methylfuran-2-yl)prop-2-enyl substrate with an amine. Common substrates include allylic alcohols, halides, carbonates, and acetates. A variety of catalysts, including those based on palladium, iridium, molybdenum, and cobalt, have been employed to facilitate this transformation. organic-chemistry.org For instance, molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been shown to be highly regioselective. organic-chemistry.org The direct dehydrative coupling of allylic alcohols with amines represents a more atom-economical approach. organic-chemistry.org
A plausible synthetic route to this compound via allylic amination would start from 3-(5-methylfuran-2-yl)propenal. This aldehyde can be reduced to the corresponding allylic alcohol, 3-(5-methylfuran-2-yl)prop-2-en-1-ol. This alcohol can then be converted to a suitable precursor for amination, such as an allylic carbonate or halide, followed by reaction with an amine source.
Catalytic Approaches to Furan-Containing Amines
Catalysis plays a pivotal role in the efficient and selective synthesis of furan-containing amines. Both heterogeneous and homogeneous catalytic systems have been developed for various amination reactions.
Heterogeneous Catalysis for Amine Synthesis from Furanic Oxygenates
Heterogeneous catalysts are widely employed in the synthesis of furan-containing amines, particularly through the reductive amination of furanic aldehydes and ketones derived from biomass. mdpi.com This approach involves the reaction of a carbonyl compound with an amine in the presence of hydrogen gas and a solid catalyst.
The direct reductive amination of α,β-unsaturated aldehydes, such as 3-(5-methylfuran-2-yl)propenal, presents a challenge due to the potential for competing reactions like the reduction of the carbon-carbon double bond or the carbonyl group. However, selective catalysts have been developed for this purpose. For example, nickel-aluminum (Ni-Al) alloys have been used for the reductive amination of carbonyl compounds in water. researchgate.net
The table below summarizes some examples of heterogeneous catalysts used in the reductive amination of furanic aldehydes.
| Catalyst | Substrate | Amine Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| Ni/SBA-15 | 5-Hydroxymethylfurfural | NH₃ | Dioxane | 120 | 40 | ~90 |
| Ru/C | Furfural | NH₃ | Water | 120 | 80 | 85 |
| Pt/C | Furfural | NH₃ | Water | 120 | 80 | 75 |
This table presents data for analogous furanic aldehydes to illustrate the types of catalysts and conditions employed.
Homogeneous Catalysis in C-N Bond Formation Reactions
Homogeneous catalysts offer high activity and selectivity in C-N bond formation reactions, including allylic amination. Palladium-based catalysts are particularly well-studied for this transformation. organic-chemistry.org The "White Catalyst," 1,2-bis(phenylsulfinyl)ethane (B1276340) palladium(II) diacetate, has been shown to be effective in allylic C-H amination reactions. Iridium catalysts are also effective for the allylic amination of allylic carbonates, with the polarity of the solvent playing a crucial role in the reaction's success. organic-chemistry.org
The direct use of allylic alcohols in palladium-catalyzed allylic amination has been achieved through a hydrogen-bond-activated mechanism, avoiding the need for pre-functionalization of the alcohol. rsc.org This approach is highly attractive for the synthesis of this compound from its corresponding alcohol.
The following table provides examples of homogeneous catalysts used in allylic amination reactions.
| Catalyst System | Substrate Type | Amine Source | Solvent | Key Features |
| [Pd(allyl)Cl]₂ / Ligand | Allylic Acetates/Carbonates | Various Amines | Dioxane, THF | Well-established, versatile |
| Ir catalyst | Allylic Carbonates | Primary & Secondary Amines | EtOH | High selectivity for branched amines |
| Mo complex | Allylic Alcohols | Bulky Aliphatic Amines | - | Regioselective branched amination |
| Co catalyst / Photocatalyst | Alkenes | Primary & Secondary Amines | DCE | Direct allylic C-H amination |
This table showcases various homogeneous catalytic systems applicable to allylic amination, which could be adapted for the synthesis of the target molecule.
Stereoselective Synthesis Strategies for Amine Derivatives
The development of stereoselective methods for the synthesis of furan-containing amines is crucial, particularly for applications in pharmaceuticals and agrochemicals. For allylic amines, the creation of a chiral center at the carbon bearing the nitrogen atom is a key objective.
Catalytic asymmetric allylic amination is a prominent strategy for achieving enantioselectivity. This often involves the use of chiral ligands in combination with a transition metal catalyst, such as palladium or iridium. organic-chemistry.org For example, the palladium-catalyzed allylic amination using aqueous ammonia has been demonstrated in an asymmetric fashion with the use of the chiral ligand (R)-BINAP, achieving a significant enantiomeric excess. organic-chemistry.org
Another approach involves the enzymatic resolution of racemic amines or the use of chiral auxiliaries. While effective, these methods can be less atom-economical than catalytic asymmetric approaches. The diastereoselective synthesis of cyclic amines through intramolecular palladium-catalyzed cyclization of amino carbonates bearing a chiral protecting group has also been reported. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired furan-containing amine. Key parameters that are often screened include the choice of catalyst, solvent, temperature, pressure, and the nature of the amine source and any additives.
Solvent Effects on Reaction Selectivity and Efficiency
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and catalyst stability. In the context of synthesizing this compound and its analogues, solvent effects are particularly important in catalytic amination reactions.
In iridium-catalyzed allylic amination of carbonates, polar solvents like ethanol are essential for achieving high yields. organic-chemistry.org In palladium-catalyzed allylic amination with aqueous ammonia, the choice of solvent was found to be critical, with 1,4-dioxane (B91453) providing the best results. organic-chemistry.org The concentration of the reaction mixture also played a significant role in this system. organic-chemistry.org
For heterogeneous catalytic reductive amination, the solvent can influence the solubility of reactants and products, as well as the interaction of substrates with the catalyst surface. Water is often used as a green solvent in these reactions. researchgate.net Dichloromethane (DCE) has been identified as an optimal solvent for dual-catalyzed allylic C-H amination of alkenes. nih.gov
The following table illustrates the effect of solvent on the yield of a model allylic amination reaction.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Dichloromethane (DCE) | 9.1 | 85 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 60 |
| Toluene | 2.4 | 45 |
| Acetonitrile | 37.5 | 70 |
| Ethanol | 24.6 | 75 |
This is a representative data table illustrating the potential impact of solvent choice on reaction yield, based on general principles and findings in related literature.
Catalyst Selection and Ligand Design for Enhanced Performance
The selection of an appropriate catalyst is paramount in the reductive amination of furan aldehydes to achieve high yields and selectivities. The ideal catalyst must efficiently facilitate the hydrogenation of the in-situ formed imine intermediate without promoting undesirable side reactions, such as the hydrogenation of the furan ring or the C=C double bond in unsaturated analogues. mdpi.com Both noble and non-noble metal-based heterogeneous catalysts have been extensively investigated for this purpose. encyclopedia.pub
Catalyst Selection:
Noble metal catalysts, including ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt), are often employed due to their high hydrogenation activity. encyclopedia.pub For instance, a Ru/Nb₂O₅ catalyst demonstrated exceptional performance in the reductive amination of furfural, achieving a 99% yield of furfurylamine (B118560) under optimized conditions. mdpi.com Similarly, a Rh/Al₂O₃ catalyst showed high selectivity (approximately 92%) towards furfurylamine. mdpi.com
However, due to the high cost of noble metals, significant research has focused on developing efficient non-noble metal catalysts based on nickel (Ni), cobalt (Co), and copper (Cu). mdpi.com A Ni/SBA-15 catalyst, for example, provided a ~90% yield of HMFA, which was notably higher than that achieved with noble metal catalysts like Ru/C, Pd/C, and Pt/C, an effect attributed to its moderate hydrogenation activity. mdpi.com Cobalt-based systems, such as Co-Co₃O₄@SiO₂, have also proven effective, yielding 94% of HMFA under mild conditions. mdpi.com
Copper-based catalysts are particularly noteworthy as they tend to favor the hydrogenation of C=N bonds over C=C bonds, a crucial feature for the synthesis of unsaturated amines like this compound. mdpi.com A CuAlOₓ catalyst was used to produce N-substituted HMFAs with yields up to 97%, highlighting the potential of copper systems for selective amination. mdpi.commdpi.com
| Catalyst | Support | Substrate | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Ru | Nb₂O₅ | Furfural (FF) | Furfurylamine (FAM) | 99% Yield | mdpi.com |
| Ni | SBA-15 | 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furfurylamine (HMFA) | ~90% Yield | mdpi.com |
| Co-Co₃O₄ | SiO₂ | 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furfurylamine (HMFA) | 94% Yield | mdpi.com |
| CuAlOₓ | - | 5-Hydroxymethylfurfural (HMF) | N-phenyl-HMFA | 97% Yield | mdpi.com |
| Rh | Al₂O₃ | Furfural (FF) | Furfurylamine (FAM) | ~92% Selectivity | mdpi.com |
| Pd | Carbon (C) | 5-Hydroxymethylfurfural (HMF) | N-(5-(hydroxymethyl)furan-2-yl)methyl)aniline | 98% Yield | tandfonline.com |
Ligand Design and Support Effects:
In the context of heterogeneous catalysis, traditional ligand design involving soluble phosphine (B1218219) or N-heterocyclic carbene molecules is less common. researchgate.netresearchgate.net Instead, the performance and selectivity are profoundly influenced by the properties of the solid support material, which can be considered analogous to a ligand's role in homogeneous systems. The support can affect the dispersion of metal nanoparticles, their electronic properties, and provide acidic or basic sites that participate in the reaction mechanism. tandfonline.com
For example, the interaction between the furan ring and supports like Al₂O₃ can influence the reaction pathway. tandfonline.com The choice of support material, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), or carbon (C), can therefore be tailored to optimize catalyst performance for a specific reductive amination reaction. mdpi.com The design of these catalyst systems focuses on creating highly active and stable metal sites while preventing undesirable interactions that could lead to side product formation. mdpi.com
Temperature and Pressure Control in Reaction Systems
The precise control of temperature and pressure is a critical factor in steering the outcome of catalytic reductive aminations. These parameters directly influence reaction rates, catalyst stability, and the equilibrium between desired and undesired reaction pathways.
Temperature Effects:
Generally, increasing the reaction temperature accelerates the rate of reaction. For the synthesis of furan-based amines, studies show that product yield often increases with temperature up to an optimal point. rsc.org For instance, in the amination of furoin (B1674284) over a Ru/Al₂O₃ catalyst, the yield increased in the range of 80–140 °C. rsc.org However, excessively high temperatures can have detrimental effects. Above a certain threshold, side reactions such as polymerization, oligomerization, or over-hydrogenation of the furan ring to the tetrahydrofuran ring can become significant, leading to a decrease in the yield of the desired amine. rsc.orggoogle.com A patent for the synthesis of furfurylamines using a nickel catalyst specifies a preferred temperature range of 50 to 110 °C to avoid saturation of the furan ring. google.com
Pressure Effects:
Hydrogen pressure is another key variable. A sufficient H₂ pressure is necessary to drive the hydrogenation of the imine intermediate. The yield of amine products typically increases with rising hydrogen pressure within a certain range. rsc.org For example, the yield of an alcohol-amine from furoin increased as H₂ pressure was raised from 0.5 to 4.0 MPa. rsc.org In another study, increasing H₂ pressure from 5 to 10 bar dramatically improved the yield of ractopamine (B1197949) from 6.3% to 86.6%. mdpi.com However, similar to temperature, excessively high pressures can promote unwanted hydrogenation of the furan ring or other reducible functional groups. Therefore, optimizing the pressure is a balancing act between ensuring complete imine reduction and maintaining the integrity of the furan moiety. The optimal pressure is highly dependent on the specific catalyst, substrate, and temperature used. google.com
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Key Finding | Reference |
|---|---|---|---|---|---|
| Ru/Al₂O₃ | Furoin | 80-140 | 4.0 | Yield increases with temperature in this range. | rsc.org |
| Ru/Al₂O₃ | Furoin | 160 | 4.0 | Yield decreases due to oligomer formation. | rsc.org |
| Ru/Al₂O₃ | Furoin | 160 | 0.5-4.0 | Yield increases with pressure in this range. | rsc.org |
| Nickel | Furfural | 50-110 | 0.5-15.2 (5-150 atm) | Preferred range to avoid furan ring reduction. | google.com |
| Co-Co₃O₄@SiO₂ | HMF | 50 | 1.0 | High yield (94%) achieved under mild conditions. | mdpi.com |
| Ni/SBA-15 | HMF | 100 | 1.5 | Optimal conditions for ~90% yield. | mdpi.com |
| CuAlOₓ | HMF | 100 | 1.0 | High yield (97%) in a flow reactor system. | mdpi.com |
Chemical Reactivity and Transformations of 3 5 Methylfuran 2 Yl Prop 2 En 1 Amine
Reactions Involving the Furan (B31954) Ring System
The furan nucleus is an aromatic system, but its aromaticity is modest compared to benzene (B151609), rendering it significantly more reactive. wikipedia.org The oxygen heteroatom donates electron density to the ring, activating it towards electrophilic attack and enabling it to act as a diene in cycloaddition reactions. numberanalytics.comquora.com
The furan ring is highly susceptible to electrophilic aromatic substitution (EAS), reacting more readily than benzene. quora.compearson.com Reactions often proceed under mild conditions to prevent polymerization or ring-opening, which are common side reactions in the presence of strong acids. pharmaguideline.com The oxygen atom directs electrophilic attack to the adjacent α-positions (C2 and C5). In 3-(5-Methylfuran-2-yl)prop-2-en-1-amine, the C2 and C5 positions are already substituted. The existing substituents—a methyl group at C5 and the prop-2-en-1-amine group at C2—are both electron-donating and thus activating, further enhancing the ring's reactivity.
Electrophilic attack will preferentially occur at the remaining open positions, C3 and C4. The precise regioselectivity would be governed by the combined directing effects of the C2 and C5 substituents.
Common electrophilic substitution reactions applicable to the furan moiety include:
Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to avoid degradation. numberanalytics.compharmaguideline.com
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com Milder conditions, such as using dioxane-bromine complex at low temperatures, are necessary to achieve mono-substitution. pearson.compharmaguideline.com
Sulfonation: Can be achieved using mild reagents like a pyridine-sulfur trioxide complex. pharmaguideline.com
Friedel-Crafts Acylation: Requires mild Lewis acid catalysts, such as boron trifluoride or phosphoric acid, to introduce an acyl group. pharmaguideline.com
| Reaction Type | Typical Reagent | Expected Product Position | Conditions |
| Nitration | Acetyl nitrate (CH₃COONO₂) | C3 or C4 | Low temperature |
| Halogenation | Bromine in Dioxane | C3 or C4 | Low temperature (-5°C) |
| Sulfonation | Pyridine-SO₃ complex | C3 or C4 | Room temperature |
| Acylation | Acetic anhydride (B1165640) / BF₃ | C3 or C4 | Mild catalysis |
The low resonance energy of furan allows it to undergo reactions that disrupt its aromaticity, such as cycloadditions and ring-opening. quimicaorganica.org
Cycloaddition Reactions: Furan can act as a 1,3-diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. numberanalytics.comnih.gov It reacts with dienophiles to form oxabicyclic adducts. quora.com The reactivity of furan as a diene is enhanced by electron-donating substituents. rsc.org The presence of both the methyl and the prop-2-en-1-amine groups on the furan ring in the target molecule is expected to increase its reactivity in Diels-Alder reactions. In a notable example, similar 3-(furan-2-yl)allylamines have been shown to undergo an intramolecular Diels-Alder reaction following N-acylation. researchgate.net
Ring-Opening Reactions: Furans are sensitive to strong acids and certain oxidizing agents, which can lead to the opening of the heterocyclic ring. pharmaguideline.com Protonation of the furan ring, particularly with electron-releasing substituents present, can lead to reactive intermediates that trigger polymerization or ring-opening to yield 1,4-dicarbonyl compounds. quora.compharmaguideline.com For instance, acid-catalyzed interaction of 2-(2-aminophenyl)furans with aldehydes results in a cascade reaction involving furan ring-opening and subsequent indole (B1671886) ring-closure. researchgate.net This susceptibility highlights the need for carefully controlled conditions when performing reactions on other parts of the molecule.
| Reaction Category | Description | Key Features |
| Diels-Alder [4+2] Cycloaddition | Furan acts as a diene, reacting with a dienophile. | Forms oxabicyclic products; reactivity enhanced by electron-donating groups. |
| Acid-Catalyzed Ring Opening | Protonation leads to cleavage of the furan ring. | Produces 1,4-dicarbonyl compounds; sensitive to strong acids. |
Oxidation: The furan ring can be oxidized by various reagents, often resulting in ring-opened products. pharmaguideline.comchempedia.info For example, treatment of 2-substituted furans with reagents like N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) can convert them into 4-oxo-2-alkenoic acids. acs.org Oxidants such as pyridinium (B92312) chlorochromate (PCC) can also induce oxidative ring fission. chempedia.info The specific outcome of the oxidation depends heavily on the oxidant used and the reaction conditions. thieme-connect.com
Reduction: The reduction of a furan ring to dihydrofuran or tetrahydrofuran (B95107) can be achieved, but it may require specific catalysts to prevent ring cleavage. wikipedia.orgpharmaguideline.com Catalytic hydrogenation is a common method. However, this reaction is competitive with the hydrogenation of the alkenyl double bond in this compound. Achieving selective reduction of the furan ring without affecting the side chain requires careful selection of the catalyst and reaction parameters.
Reactions of the Alkenyl Moiety (Prop-2-ene)
The prop-2-ene (allyl) group contains a carbon-carbon double bond that is a primary site for addition reactions. Its reactivity is influenced by conjugation with the furan ring and the adjacent amine group.
The double bond in the prop-2-ene side chain can undergo electrophilic addition reactions. In this reaction, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The stability of the intermediate carbocation determines the reaction's feasibility and regioselectivity. For this compound, the carbocation formed upon electrophilic attack would be at a position allylic to both the furan ring and the amine group, suggesting significant resonance stabilization.
A relevant example is the hydroarylation of similar 3-(furan-2-yl)propenoic acid derivatives, where arenes add across the double bond in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). mdpi.com This demonstrates the susceptibility of the furan-conjugated double bond to attack by electrophilic species.
| Reaction Type | Reagent Type | Intermediate | Product |
| Hydrohalogenation | H-X (e.g., HBr, HCl) | Resonance-stabilized carbocation | Haloalkane |
| Hydration | H₂O / H⁺ catalyst | Resonance-stabilized carbocation | Alcohol |
| Hydroarylation | Arene / Superacid | O,C-diprotonated species | 3-Aryl-3-(furan-2-yl)propanoic acid derivative |
The carbon-carbon double bond of the alkenyl moiety can be readily reduced to a single bond, typically through catalytic hydrogenation. khanacademy.orgyoutube.com This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com
A significant challenge in the reduction of this compound is achieving chemoselectivity. The furan ring itself is also susceptible to hydrogenation. wikipedia.org Therefore, reaction conditions must be carefully controlled to selectively reduce the alkenyl double bond without affecting the aromatic ring. The choice of catalyst is crucial; for instance, certain catalysts may favor the reduction of a conjugated double bond over the reduction of the furan ring. researchgate.net Alternative reduction methods, such as using specific organic hydride donors, can also offer enhanced selectivity. For example, 2-phenylbenzimidazoline has been used for the efficient and chemoselective reduction of double bonds in furan derivatives that are conjugated with nitrile groups, leaving the furan ring intact. nih.gov
| Method | Catalyst/Reagent | Selectivity Consideration | Product |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Can also reduce the furan ring; conditions determine selectivity. | 3-(5-Methylfuran-2-yl)propan-1-amine or 3-(5-Methyltetrahydrofuran-2-yl)propan-1-amine |
| Transfer Hydrogenation | H-donor (e.g., 2-phenylbenzimidazoline) | Can offer high chemoselectivity for the C=C bond over the furan ring. | 3-(5-Methylfuran-2-yl)propan-1-amine |
[2+2] and [4+2] Cycloaddition Reactions
The furan ring within this compound is a diene and can participate in cycloaddition reactions. The most common of these is the [4+2] cycloaddition, also known as the Diels-Alder reaction. In this type of reaction, the furan ring reacts with a dienophile, typically an electron-deficient alkene or alkyne, to form a bicyclic adduct. For instance, N-(2-Furyl)acetamide readily undergoes cycloaddition reactions with electron-deficient alkynes, which after spontaneous ring opening lead to phenols. Similarly, 5-hydroxymethyl-furan-2-nitrileoxide has been shown to undergo a [4+2] Diels-Alder reaction with dimethylacetylene dicarboxylate. It is therefore anticipated that this compound could react with potent dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate, to yield corresponding oxabicycloheptene derivatives.
While less common for furan rings, [2+2] cycloaddition reactions, typically photo-induced, could potentially occur across the double bond of the propenyl side chain or one of the double bonds within the furan ring with a suitable alkene. These reactions would lead to the formation of cyclobutane (B1203170) derivatives.
The outcomes of these cycloaddition reactions are influenced by steric and electronic factors. The substitution pattern on both the furan ring and the dienophile plays a crucial role in determining the regioselectivity and stereoselectivity of the resulting cycloadducts.
| Reaction Type | Reactant | Potential Product |
| [4+2] Cycloaddition | Maleic Anhydride | Oxabicycloheptene derivative |
| [4+2] Cycloaddition | Dimethyl Acetylenedicarboxylate | Oxabicycloheptene derivative |
| [2+2] Cycloaddition | Ethylene (photochemical) | Cyclobutane derivative |
Reactivity of the Primary Amine Functional Group
The primary amine group in this compound is a key site of reactivity, behaving as a potent nucleophile and a base.
Nucleophilic Reactions of the Amine
The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile. This allows it to readily attack electrophilic centers. Common nucleophilic reactions involving primary amines include alkylation, acylation, and addition to carbonyl groups. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. The basicity of amines is also a significant aspect of their reactivity.
Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives
The primary amine of this compound can be readily converted into a variety of nitrogen-containing derivatives. Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding amides. This amide bond formation is a robust and widely utilized transformation in organic synthesis.
Furthermore, the primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate which then dehydrates to yield the imine. This process is often catalyzed by acid. The formation of imines is a reversible reaction, and the resulting imine can be reduced to a secondary amine.
| Reagent | Functional Group Formed | Product Class |
| Carboxylic Acid/Derivative | Amide | N-acylated derivative |
| Aldehyde/Ketone | Imine (Schiff Base) | N-alkylidene/N-arylidene derivative |
Condensation Reactions with Carbonyl Compounds
Condensation reactions are a cornerstone of organic chemistry, and the primary amine of this compound can participate in such transformations. A classic example is the reaction with a carbonyl compound to form an imine, as mentioned previously. These reactions are characterized by the joining of two molecules with the elimination of a small molecule, typically water.
In a broader context, this reactivity can be harnessed in multicomponent reactions. For example, in a Mannich-type reaction, the amine could react with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. Similarly, in a Pictet-Spengler reaction, if an appropriate aromatic aldehyde were used, a subsequent cyclization could lead to the formation of a tetrahydroisoquinoline ring system. The specific conditions and reactants would dictate the outcome of these condensation reactions.
Rearrangement Reactions and Isomerization Pathways
The structural framework of this compound allows for the possibility of several rearrangement and isomerization reactions, particularly under specific reaction conditions.
Tautomerization Processes of Related Amine-Containing Structures
Tautomerization is a form of isomerization that involves the migration of a proton and the shifting of a double bond. In the context of this compound, the most relevant tautomerism is imine-enamine tautomerism. While the parent compound is an amine, its derivatives, such as imines formed from reaction with carbonyl compounds, can exhibit this phenomenon. An enamine is an unsaturated compound derived from the reaction of an aldehyde or ketone with a secondary amine, but primary amines can also lead to enamines through their imine tautomers.
The equilibrium between the imine and enamine forms is influenced by factors such as solvent, temperature, and the electronic nature of the substituents. For this compound, if it were to form an imine, the extended conjugation provided by the furan ring and the propenyl side chain could influence the position of this equilibrium.
Geometric Isomerization (E/Z) Around the Double Bond
The presence of a carbon-carbon double bond in the propenyl chain of this compound allows for the existence of geometric isomers, designated as E (entgegen) and Z (zusammen). This isomerism plays a crucial role in the compound's stereochemistry and can influence its reactivity and biological interactions. The interconversion between these isomers, or E/Z isomerization, is a dynamic process influenced by several factors.
Enamine systems and related chalcone (B49325) structures, which are analogous to this compound, are known to exist as a mixture of E and Z isomers, particularly in solution. nih.govresearchgate.net The E-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the substituents on the double bond. uomphysics.net However, the Z-isomer can be stabilized through specific interactions, such as intramolecular hydrogen bonding.
The equilibrium between the E and Z forms can be affected by external conditions. Studies on structurally similar furan-containing enamines have shown that the E/Z ratio is sensitive to the solvent, the nature of substituents, and the presence of catalysts. nih.gov For instance, polar solvents can influence the equilibrium position. nih.gov In some cases, treatment with a base, such as pyridine, can lead to the quantitative isomerization of the less stable isomer to the more stable one. nih.gov The activation energy for the isomerization process can be determined experimentally and computationally, providing insight into the stability of each isomer. researchgate.net
| Factor Influencing Isomerization | Observation in Analogous Compounds | Potential Effect on this compound | Reference |
|---|---|---|---|
| Solvent Polarity | Polar solvents can affect the E/Z equilibrium in furanone-based enamines. | The ratio of E to Z isomers in solution could be altered by changing the solvent. | nih.gov |
| Steric Hindrance | The E-isomer is typically more stable in chalcones due to lower steric strain. | The E-isomer is expected to be the predominant and more stable form. | uomphysics.net |
| Intramolecular Interactions | Hydrogen bonding between the amine proton and a carbonyl group can stabilize the Z-isomer in related enamines. | Potential for hydrogen bonding between the amine group and the furan oxygen could influence isomer stability. | nih.gov |
| Catalysis | Basic conditions (e.g., pyridine) can promote isomerization to the more stable E-isomer in related furan-containing prop-2-en-1-ones. | Addition of a mild base could facilitate the conversion of a mixture of isomers to the pure E-form. | nih.gov |
Cyclization Reactions Leading to Novel Heterocyclic Systems
The structural framework of this compound, featuring a reactive furan nucleus and a versatile allylic amine side chain, makes it a valuable precursor for the synthesis of novel heterocyclic systems. mdpi.comnih.gov Cyclization reactions involving this compound can proceed through various pathways, often catalyzed by acids, bases, or transition metals, leading to the formation of diverse and complex molecular architectures.
One major pathway involves the participation of the allylic amine moiety in domino or cascade reactions. Propargylamines, which are structurally related, undergo base-catalyzed cyclizations with β-keto esters or benzoylacetonitriles. researchgate.net These reactions are believed to proceed via a sequence of 1,4-conjugate addition, followed by a 5-exo-dig annulation and isomerization to yield highly substituted furan or furo[3,4-c]coumarin systems. researchgate.net This suggests that this compound could react with suitable nucleophiles in a similar manner to construct new fused or linked heterocyclic scaffolds.
Furthermore, metal-catalyzed reactions offer a powerful tool for inducing cyclization. Catalysts based on gold, palladium, and silver have been effectively used to synthesize substituted furans and other heterocycles from precursors containing alkynes and enynes. nih.govacs.orgmdpi.com For example, palladium-catalyzed cyclization of propargylamines can generate functionalized quinolines, while gold catalysis can facilitate intermolecular cascade reactions to form substituted furans. acs.orgmdpi.com Silver(I)-catalyzed oxidative cyclizations have also been employed to create furan-4-carboxamide derivatives from 1,4-diynamide-3-ols. nih.gov These methodologies highlight the potential for transition metal-catalyzed intramolecular or intermolecular cyclizations starting from this compound to generate a variety of novel heterocyclic compounds.
| Cyclization Strategy | Catalyst/Conditions | Resulting Heterocyclic System (from Analogous Precursors) | Reference |
|---|---|---|---|
| Domino Reaction / Cascade Cyclization | Base-catalyzed (e.g., KOH/NaOtBu) | Polysubstituted furans, Furo[3,4-c]coumarins, 3-Aminobenzofurans | researchgate.net |
| Palladium-Catalyzed Cyclization | Palladium catalyst | Functionalized Quinolines | mdpi.com |
| Gold-Catalyzed Cascade Reaction | Triazole-gold (TA-Au) and Copper catalysts | Di-, tri-, and tetrasubstituted Furans | acs.org |
| Silver-Catalyzed Oxidative Cyclization | Ag(I) catalyst with an N-Oxide | 2-Substituted Furan-4-carboxamides | nih.gov |
| Tandem Cyclization | DMAP-mediated | Aminobenzofuran spiroindanone derivatives | nih.gov |
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution 1D and 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.
Based on data from analogous structures, such as 3-(5-methylfuran-2-yl)prop-2-en-1-one derivatives mdpi.comnih.gov, and standard chemical shift ranges for allylic amines, a detailed prediction of the ¹H and ¹³C NMR spectra can be formulated. usp.brchemistryconnected.comlibretexts.orgchemistrysteps.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the furan (B31954) ring typically appear in the aromatic region, while the vinylic protons of the propene chain will be further downfield. The allylic protons adjacent to the amine group are expected around 2.5–4.0 ppm. libretexts.org The amine protons themselves often present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. chemistryconnected.com
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-1 (CH₂) | ~3.4 - 3.6 | Doublet | 2H | J ≈ 6-7 Hz |
| H-2 (=CH) | ~6.2 - 6.4 | Doublet of Triplets | 1H | J ≈ 15-16 Hz, 6-7 Hz |
| H-3 (=CH) | ~6.4 - 6.6 | Doublet | 1H | J ≈ 15-16 Hz |
| H-4 (Furyl) | ~6.1 - 6.3 | Doublet | 1H | J ≈ 3 Hz |
| H-5 (Furyl) | ~6.0 - 6.1 | Doublet | 1H | J ≈ 3 Hz |
| H-6 (CH₃) | ~2.3 - 2.4 | Singlet | 3H | - |
¹³C NMR Spectroscopy: The carbon spectrum provides direct information about the carbon skeleton. bhu.ac.in The furan ring carbons are expected in the 100-155 ppm range. The vinylic carbons will appear between 120-140 ppm, while the aliphatic CH₂ and CH₃ carbons will be the most upfield. The carbon atom bonded to the nitrogen (C-1) is anticipated to resonate around 40-50 ppm. oregonstate.educhemicalbook.com
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₂) | ~40 - 50 |
| C-2 (=CH) | ~125 - 130 |
| C-3 (=CH) | ~120 - 125 |
| C-4 (Furyl) | ~150 - 155 |
| C-5 (Furyl) | ~108 - 112 |
| C-6 (Furyl) | ~106 - 110 |
| C-7 (Furyl) | ~150 - 155 |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity and spatial relationships within the molecule. slideshare.netepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Key expected correlations would include a cross-peak between the vinylic protons (H-2 and H-3), confirming their adjacency across the double bond. Another crucial correlation would be seen between the allylic CH₂ protons (H-1) and the adjacent vinylic proton (H-2).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively link the predicted proton signals to their corresponding carbon signals in the tables above. For example, the proton signal at ~2.3-2.4 ppm would show a cross-peak to the carbon signal at ~13-15 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is vital for connecting different parts of the molecule. For instance, the methyl protons (H-6) would be expected to show a correlation to the C-7 and C-8 carbons of the furan ring. The CH₂ protons (H-1) would show correlations to the vinylic carbons C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space. It is particularly useful for determining the stereochemistry of the double bond. For the expected E-isomer (trans), a NOESY correlation would be observed between the non-adjacent protons H-1 and H-3, whereas a correlation between H-1 and H-4 (furyl proton) would be weak or absent.
Predicted Key 2D NMR Correlations
| Experiment | Correlation From | Correlation To | Information Gained |
|---|---|---|---|
| COSY | H-1 (CH₂) | H-2 (=CH) | Confirms allylic system |
| COSY | H-2 (=CH) | H-3 (=CH) | Confirms vinylic coupling |
| HSQC | H-1 | C-1 | Assigns CH₂ group |
| HSQC | H-6 | C-8 | Assigns CH₃ group |
| HMBC | H-6 (CH₃) | C-7, C-8 | Confirms methyl position on furan |
| HMBC | H-1 (CH₂) | C-2, C-3 | Confirms propene chain connectivity |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum is expected to show characteristic absorption bands for the primary amine, the carbon-carbon double bond, and the 5-methylfuran ring. For a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, along with a characteristic N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. libretexts.orgorgchemboulder.comwpmucdn.com
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3500 | Medium | N-H asymmetric stretch (primary amine) |
| 3300 - 3400 | Medium | N-H symmetric stretch (primary amine) |
| 3100 - 3150 | Medium | =C-H stretch (furan & alkene) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic CH₃, CH₂) |
| 1640 - 1670 | Medium-Weak | C=C stretch (alkene) |
| 1580 - 1650 | Medium-Strong | N-H bend (primary amine) |
| ~1570, ~1480 | Medium-Strong | Furan ring C=C stretching |
| 1020 - 1250 | Strong | C-N stretch (aliphatic amine) libretexts.org |
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. The C=C stretching of the alkene and the symmetric breathing modes of the furan ring are expected to produce strong signals in the Raman spectrum. The N-H stretching frequencies are also observable in Raman spectra. ias.ac.in
Predicted Raman Data
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3370, ~3450 | Medium | N-H symmetric & asymmetric stretch ias.ac.in |
| ~3120 | Strong | =C-H symmetric stretch (furan) |
| ~2920 | Strong | C-H symmetric stretch (CH₃) |
| ~1650 | Very Strong | C=C stretch (alkene) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. wikipedia.org
For 3-(5-Methylfuran-2-yl)prop-2-en-1-amine, the molecular formula is C₈H₁₁NO, giving an exact mass of 137.0841 Da. In accordance with the Nitrogen Rule, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected to be at an odd mass-to-charge ratio (m/z) of 137. libretexts.org
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a resonance-stabilized iminium cation.
Predicted Fragmentation Pattern:
α-Cleavage: The most favorable fragmentation would be the cleavage of the C1-C2 bond. This would result in the loss of the (5-methylfuran-2-yl)ethenyl radical and the formation of a highly abundant fragment ion [CH₂=NH₂]⁺ at m/z = 30 . This fragment is often the base peak in the mass spectra of primary allylic amines. libretexts.org
Benzylic-type Cleavage: Another significant fragmentation could occur at the bond between the propene chain and the furan ring, which is a weak, benzylic-like position. This would lead to the formation of a [M-C₅H₅O]⁺ ion at m/z 56 or a [C₅H₅O]⁺ ion (methylfuryl cation) at m/z 81.
Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 136 | [M-H]⁺ | Loss of a hydrogen atom |
| 81 | [C₅H₅O]⁺ | Methylfuryl cation |
| 56 | [C₃H₆N]⁺ | Loss of methylfuryl radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C8H11NO, the theoretical exact mass of the protonated molecule [M+H]+ would be calculated. An experimentally obtained HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.
Table 1: Theoretical Exact Mass for [M+H]+ of this compound
| Species | Formula | Theoretical Exact Mass (m/z) |
| [M+H]+ | C8H12NO+ | 138.0919 |
Note: This table represents theoretical data, as no experimental HRMS data for this compound has been reported in the searched literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the ion of interest (in this case, the protonated molecule of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.
The fragmentation of allylic amines often involves characteristic bond cleavages. For this compound, key fragmentation pathways would be expected to include:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the formation of a stable iminium ion.
Loss of ammonia (B1221849) (NH3): The elimination of a neutral ammonia molecule is another plausible fragmentation route.
Cleavage within the furan ring: The furan moiety itself can undergo characteristic fragmentation, which can provide further structural confirmation. ed.ac.uk
Analysis of the masses of the fragment ions in the MS/MS spectrum allows for the reconstruction of the molecule's connectivity, thus confirming the proposed structure. While no specific MS/MS data for this compound is currently available, studies on the fragmentation of other furan-containing compounds can provide insights into the expected fragmentation behavior. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Analysis of Molecular Conformation and Intermolecular Interactions
Should a single crystal of this compound be obtained, X-ray diffraction analysis would reveal its preferred conformation in the solid state. This includes the planarity of the furan ring and the propenamine side chain. In related chalcone (B49325) structures, the molecule is often nearly planar. nih.gov
Furthermore, the analysis would elucidate the network of intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The primary amine group in this compound would be expected to act as a hydrogen bond donor, while the nitrogen atom and the oxygen of the furan ring could act as hydrogen bond acceptors. These interactions play a crucial role in the supramolecular assembly of the molecules in the crystal lattice.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
A key output of X-ray crystallographic analysis is a precise set of atomic coordinates, from which intramolecular geometric parameters can be calculated.
Table 2: Representative Bond Lengths and Angles from a Related Furan-Containing Chalcone
| Parameter | Value |
| C=C (double bond) | ~1.34 Å |
| C-C (single bond) | ~1.45 Å |
| C-O (furan ring) | ~1.36 Å |
| C=C-C (bond angle) | ~120° |
| C-O-C (furan ring angle) | ~107° |
Note: This data is derived from the crystal structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one and is provided for illustrative purposes. researchgate.netnih.gov The actual values for this compound may differ.
These experimentally determined parameters can be compared with theoretical values obtained from computational chemistry methods to further validate the structure.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. If this compound were to be resolved into its enantiomers, or if a chiral derivative were synthesized, chiroptical methods would be essential for assigning the absolute configuration.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores.
For a chiral version of this compound, the furan ring and the carbon-carbon double bond would act as chromophores. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of a specific enantiomer. While there is no experimental CD data for the target compound, studies on other chiral furan derivatives demonstrate the utility of this technique in stereochemical analysis. acs.orgnih.govnih.gov Comparison of the experimental CD spectrum with that predicted by quantum chemical calculations can provide a reliable assignment of the absolute configuration.
Computational and Theoretical Investigations of 3 5 Methylfuran 2 Yl Prop 2 En 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For molecules analogous to 3-(5-Methylfuran-2-yl)prop-2-en-1-amine, calculations are typically performed using hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p). researchgate.netepstem.net This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.
The optimization process calculates the potential energy of the molecule for different atomic arrangements until a minimum energy conformation is found. This ground-state geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For the related chalcone (B49325), (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations have shown good agreement between calculated geometric parameters and experimental values obtained from X-ray crystallography. researchgate.netepstem.net This suggests that a similar approach for this compound would yield a highly accurate prediction of its molecular structure. The presence of the furan (B31954) ring, the propenamine chain, and the methyl group would result in a specific electronic distribution and geometry, which DFT can precisely model.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=C (propenyl) | ~1.34 Å |
| C-N (amine) | ~1.40 Å | |
| C-O (furan) | ~1.37 Å | |
| Bond Angle | C=C-C | ~125° |
| C-C-N | ~110° |
Note: The values in this table are illustrative and based on typical DFT results for similar structures.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In furan-containing compounds, the HOMO is typically distributed over the π-conjugated system, including the furan ring and the propenyl chain, while the LUMO is also located over this system. researchgate.netdergipark.org.tr For this compound, the presence of the electron-donating methyl and amine groups would be expected to raise the HOMO energy level, potentially decreasing the energy gap and increasing the molecule's reactivity. This analysis helps in understanding the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital (FMO) Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron-donating capability |
| LUMO | -0.5 to -1.5 | Electron-accepting capability |
Note: These energy values are typical ranges derived from DFT/B3LYP calculations on analogous molecules. researchgate.net
For a molecule like this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pair orbitals of the oxygen in the furan ring and the nitrogen in the amine group with the antibonding orbitals (π*) of the conjugated system. researchgate.net These intramolecular charge transfers are crucial for stabilizing the molecular structure. The analysis would likely show strong delocalization across the furan ring and the propenyl backbone, a characteristic feature of conjugated systems. acadpubl.eu
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In this compound, the MEP map would likely show the most negative potential located around the nitrogen atom of the amine group and the oxygen atom of the furan ring, due to their high electronegativity and lone pairs of electrons. nih.govresearchgate.net These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the amine group and potentially the propenyl chain would exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and flexibility.
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. dergipark.org.tr For a flexible molecule like this compound, rotation around single bonds, such as the bond connecting the furan ring to the propenyl chain and the C-C and C-N bonds in the side chain, can lead to various conformers.
By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of a specific dihedral angle, the most stable conformers can be identified as minima on the energy profile. dergipark.org.tr Studies on similar chalcone structures have identified syn- and anti-conformers based on the orientation of the carbonyl group relative to the double bond. dergipark.org.tr A similar analysis for the amine derivative would reveal the preferred orientation of the amine group and the furan ring. Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's movement at a given temperature, providing information on the accessibility of different conformations and the flexibility of the molecular structure. nih.gov
Solvent Effects on Molecular Conformation and Dynamics
Information regarding the influence of different solvents on the conformational landscape and molecular dynamics of this compound is not available in the reviewed scientific literature. Such studies would typically involve computational methods like Molecular Dynamics (MD) simulations or Density Functional Theory (DFT) calculations incorporating implicit or explicit solvent models to understand how the molecule's shape and movement change in various chemical environments.
Reaction Mechanism Elucidation via Computational Methods
A detailed computational elucidation of reaction mechanisms involving this compound, including transition state searches and Intrinsic Reaction Coordinate (IRC) analysis, has not been found in publicly accessible research.
Transition State Search and Energy Barrier Calculations
There are no available studies that computationally identify the transition states and calculate the energy barriers for reactions involving this compound. This type of analysis is crucial for understanding the kinetics and feasibility of chemical transformations.
Intrinsic Reaction Coordinate (IRC) Analysis
Similarly, IRC analyses, which map the reaction pathway from a transition state to the reactants and products, have not been reported for this compound.
Structure-Reactivity Relationships (SRR)
While general structure-activity relationships (SAR) for broader classes of furan-containing compounds have been discussed in the literature, specific and detailed Structure-Reactivity Relationships (SRR) for this compound are not documented.
Correlation of Electronic and Steric Parameters with Reaction Outcomes
No specific research correlating the electronic (e.g., Hammett parameters) and steric (e.g., Taft parameters) of this compound with its reaction outcomes has been identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound are not present in the available literature. QSAR studies on other classes of furan compounds, such as furan-3-carboxamides, have been conducted, but these are not directly applicable to the target molecule.
Mechanistic Studies of Reactions Involving 3 5 Methylfuran 2 Yl Prop 2 En 1 Amine
Kinetics and Thermodynamics of Synthetic Pathways
The formation of 3-(5-methylfuran-2-yl)prop-2-en-1-amine via reductive amination of 3-(5-methylfuran-2-yl)acrolein involves two main sequential steps: the formation of an α,β-unsaturated imine followed by its reduction.
The initial step is the nucleophilic addition of an amine (e.g., ammonia) to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is a reversible process, and the equilibrium can be influenced by factors such as pH and the removal of water. wikipedia.orgorganicchemistrytutor.com The subsequent dehydration to form the conjugated imine is often the rate-determining step in the absence of a reducing agent. mdpi.com Computational studies on similar systems have shown that explicit water coordination can lower the activation barrier for the nucleophilic addition by facilitating proton transfer. rsc.org
The thermodynamics of this first phase are governed by the relative stabilities of the reactants, the hemiaminal, and the imine. The formation of the conjugated imine is generally favored by the removal of water, which drives the equilibrium forward. wikipedia.org
The second step is the reduction of the C=N double bond of the imine. In a direct reductive amination, a reducing agent is present in the reaction mixture that selectively reduces the imine as it is formed. wikipedia.org The kinetics of this step are dependent on the nature of the reducing agent. For instance, with hydride reagents like sodium triacetoxyborohydride (B8407120) (STAB), the reduction of the protonated imine (iminium ion) is kinetically favored over the reduction of the starting aldehyde. nih.govacs.org
| Reaction Step | Kinetic Factors | Thermodynamic Factors |
| Imine Formation | Concentration of reactants, pH, catalyst presence. Dehydration is often rate-limiting. mdpi.com | Equilibrium driven by water removal. Conjugation provides stability to the imine. |
| Imine Reduction | Nature and concentration of the reducing agent. Reduction of the iminium ion is typically fast. nih.gov | The reduction to the amine is generally an exothermic and thermodynamically favorable process. |
| Allylic Amination | Catalyst loading, ligand nature, solvent polarity. Oxidative addition can be rate-limiting. mdpi.comacs.org | The final amine product is typically more stable than the starting materials. |
Role of Catalysts and Reagents in Reaction Selectivity
The selectivity in the synthesis of this compound is crucial to avoid side reactions such as the reduction of the aldehyde, the saturation of the C=C double bond, or reactions involving the furan (B31954) ring.
In reductive amination , the choice of catalyst and reducing agent is paramount. Heterogeneous catalysts based on non-noble metals like nickel, cobalt, and copper have been shown to be effective for the reductive amination of furanic aldehydes. mdpi.com For instance, a Ni/SBA-15 catalyst has demonstrated high selectivity for the amine product due to its moderate hydrogenation activity, which favors the reduction of the imine over the furan ring or the carbonyl group. mdpi.com The selectivity of reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride stems from their ability to preferentially reduce the electrophilic iminium ion over the less reactive aldehyde or ketone at slightly acidic pH. wikipedia.org
In palladium-catalyzed allylic amination , the catalyst and ligands play a critical role in controlling both regioselectivity and stereoselectivity. The reaction proceeds through a π-allyl palladium intermediate. acs.org The nature of the phosphine (B1218219) ligands can influence the electronic and steric properties of the palladium center, thereby dictating the site of nucleophilic attack by the amine. nih.gov For allylic systems derived from 3-(5-methylfuran-2-yl)prop-2-en-1-ol or its derivatives, the nucleophilic attack can occur at either the C1 or C3 position of the allylic system. The use of specific ligands can favor the formation of the linear (C1 attack) product, which in this case is the desired this compound.
Furthermore, the furan ring itself can be susceptible to acid-catalyzed ring-opening. rsc.org Therefore, reaction conditions, particularly the acidity, must be carefully controlled to maintain the integrity of the furan moiety. The use of bifunctional catalysts with both metal and acid/base sites can also influence selectivity. For example, in the conversion of furfural, Lewis acid sites can play a role in activating the carbonyl group, while the metal sites are responsible for hydrogenation.
| Catalyst/Reagent | Role in Selectivity | Potential Side Reactions Controlled |
| Ni, Co, Cu Catalysts | Promote selective hydrogenation of the imine intermediate. mdpi.com | Reduction of the furan ring, reduction of the C=C double bond, hydrodeoxygenation. |
| Sodium Triacetoxyborohydride | Selectively reduces the iminium ion over the aldehyde. nih.govacs.org | Reduction of the starting aldehyde to an alcohol. |
| Palladium/Phosphine Ligands | Control regioselectivity (linear vs. branched product) in allylic amination. nih.gov | Formation of the isomeric 1-(5-methylfuran-2-yl)prop-2-en-1-amine. |
| Mild Acid/Base Catalysts | Catalyze imine formation while minimizing furan ring degradation. rsc.org | Acid-catalyzed polymerization or ring-opening of the furan. |
Identification of Key Intermediates and Transition States
The reaction pathways towards this compound involve several key intermediates and transition states.
In the reductive amination pathway , the primary intermediates are the hemiaminal and the α,β-unsaturated imine (or its protonated form, the iminium ion ). organicchemistrytutor.com The hemiaminal is formed through the nucleophilic attack of the amine on the carbonyl carbon. The transition state for this step involves the simultaneous formation of the N-C bond and breaking of the C=O π-bond. The subsequent dehydration to the imine proceeds through a transition state where the C-O bond is breaking and the C=N π-bond is forming, often facilitated by acid or base catalysis. rsc.org The final reduction step involves the transfer of a hydride from the reducing agent to the imine carbon, proceeding through a transition state where the hydride is partially bonded to both the donor and the acceptor. nih.gov
In a palladium-catalyzed allylic amination , the key intermediate is the (π-allyl)palladium complex . acs.org This is formed via the oxidative addition of a Pd(0) species to an allylic substrate (e.g., an allylic acetate (B1210297) or alcohol). The transition state for the nucleophilic attack of the amine on the π-allyl complex is crucial for determining the product's regiochemistry and stereochemistry. The attack can occur either on the external face of the allyl ligand (outer-sphere mechanism) or after coordination of the amine to the palladium center (inner-sphere mechanism). Computational studies on similar systems suggest that the outer-sphere attack is generally favored. mdpi.com
The stability of these intermediates and the energy of the transition states are influenced by steric and electronic factors of the substrate, reagents, and catalyst system. For instance, the conjugation of the furan ring with the propenyl system will influence the electron distribution in the π-allyl intermediate.
Stereochemical Control in Amination and Olefination Reactions
Achieving stereochemical control is a significant challenge in the synthesis of chiral amines like this compound, which has a stereocenter if the substitution pattern allows.
In the context of reductive amination , if a chiral amine or a chiral reducing agent is used, diastereoselective or enantioselective synthesis can be achieved. The reduction of a prochiral imine is a key step where stereochemistry is set. The facial selectivity of the hydride attack on the imine is influenced by the steric environment around the C=N bond. Diastereoselective reductions of cyclic imines have been studied, where the hydride delivery occurs preferentially from the less hindered face of the molecule. researchgate.net
For palladium-catalyzed allylic amination , the use of chiral phosphine ligands is a well-established strategy for achieving high enantioselectivity. nih.gov The chiral ligand creates a chiral environment around the palladium atom in the (π-allyl)palladium intermediate. This chiral complex then directs the incoming amine nucleophile to attack one of the two enantiotopic termini of the allyl group preferentially, leading to one enantiomer of the product in excess. The stereochemical outcome is a result of the complex interplay between the ligand structure, the substrate, and the reaction conditions.
The geometry of the double bond (olefination) in the prop-2-en-1-amine backbone is typically established during the synthesis of the aldehyde precursor, for example, through a Wittig or Horner-Wadsworth-Emmons reaction with 5-methylfurfural (B50972). The choice of reagents and reaction conditions in this olefination step determines the E/Z selectivity of the α,β-unsaturated system. Generally, the E-isomer is thermodynamically more stable and is often the major product.
Derivatives and Analogues of 3 5 Methylfuran 2 Yl Prop 2 En 1 Amine
Synthetic Strategies for Structural Modification
The modification of 3-(5-methylfuran-2-yl)prop-2-en-1-amine can be systematically approached by considering its three main structural components: the furan (B31954) ring, the methyl substituent, and the prop-2-en-1-amine chain.
The furan nucleus is an electron-rich aromatic heterocycle, making it susceptible to various chemical transformations, particularly electrophilic substitution. orientjchem.org
Substitution Patterns: Electrophilic substitution reactions on the furan ring typically occur at the electron-rich 2- and 5-positions. orientjchem.orgijabbr.com Since these positions are already substituted in the parent compound, modifications would target the less reactive 3- and 4-positions. Reactions such as nitration, halogenation, and formylation can be employed to introduce new functional groups, although these may require carefully controlled conditions to avoid polymerization or ring opening. numberanalytics.compharmaguideline.com
Modification of the 5-Methyl Group: The existing methyl group at the 5-position serves as a handle for further derivatization. For instance, it can be functionalized through free-radical halogenation followed by nucleophilic substitution to introduce a variety of groups. Alternatively, oxidation could convert the methyl group into a hydroxymethyl, formyl, or carboxylic acid moiety, significantly altering the molecule's polarity and hydrogen bonding capacity.
Oxidation State of the Furan Ring: The furan ring itself can undergo oxidation. Treatment with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to ring-opening reactions. pharmaguideline.com Under specific conditions, the diene character of the furan ring can be exploited in Diels-Alder reactions, which transforms the five-membered aromatic ring into a six-membered bicyclic adduct, thereby drastically changing the molecule's three-dimensional structure. numberanalytics.com
Table 1: Potential Synthetic Modifications of the Furan Ring
| Modification Type | Reagents & Conditions | Potential Outcome |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Introduction of Br or Cl at the 3- or 4-position of the furan ring. |
| Nitration | Acetyl nitrate (B79036) at low temperatures | Introduction of a nitro group (NO₂) at the 3- or 4-position. pharmaguideline.com |
| Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | Introduction of a formyl group (-CHO) at an available ring position. |
| Side-Chain Oxidation | Potassium permanganate (B83412) (KMnO₄) or other oxidizing agents | Conversion of the 5-methyl group to a carboxylic acid (-COOH). |
| Ring Oxidation | Meta-chloroperoxybenzoic acid (mCPBA) | Potential for ring opening or formation of oxidized derivatives. pharmaguideline.com |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Formation of Diels-Alder adducts, creating a bicyclic system. numberanalytics.com |
The primary amine of the prop-2-en-1-amine chain is a versatile functional group for introducing a wide array of substituents.
N-Substitution: The nitrogen atom can be readily modified through several standard reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can yield secondary and tertiary amines.
N-Acylation: Treatment with acyl chlorides or acid anhydrides produces corresponding amides, which alters the basicity and hydrogen bonding properties of the nitrogen.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Chain Extension/Modification: The length and nature of the linker between the furan ring and the amine can be altered. This is typically achieved by starting with a different synthetic precursor, such as a furan aldehyde with a longer or shorter side chain, before the introduction of the amine group. The double bond can also be modified; for example, reduction via catalytic hydrogenation would yield the saturated analogue, 3-(5-methylfuran-2-yl)propan-1-amine, increasing the flexibility of the side chain.
The this compound structure can serve as a building block or synthon for the construction of more complex molecules. The primary amine allows for its covalent attachment to other molecular frameworks, such as peptides, heterocyclic systems, or other pharmacophores. For instance, it could be coupled with carboxylic acid-containing scaffolds to form larger amide-linked structures. The furan ring itself can be part of a tandem reaction, such as a cyclization cascade, to build fused ring systems like benzofurans. nih.gov Chalcone-like structures, which share the prop-2-en-1-one core, are known precursors in the synthesis of flavonoids and pyrazolines, suggesting that the amine analogue could be used in similar strategies to access nitrogen-containing heterocyclic systems. nih.gov
Design Principles for New Analogues
The rational design of new analogues of this compound is guided by established medicinal chemistry principles, including bioisosteric replacement and the analysis of structure-activity relationships.
Furan Ring Replacements: The furan ring is a classic bioisostere for other aromatic systems. researchgate.net Replacing it can alter properties like metabolic stability, polarity, and hydrogen bonding potential.
Phenyl Ring: Mimics the aromaticity and size but offers a different hydrophilic-lipophilic balance. orientjchem.org
Thiophene Ring: Often considered a close bioisostere of furan, with sulfur replacing oxygen. This can lead to subtle changes in electronic distribution and metabolic profile. mdpi.comnih.gov
Pyrrole Ring: Introduces a hydrogen bond donor (N-H) while maintaining the five-membered aromatic structure.
Thiazole/Oxazole Rings: These heterocycles introduce an additional nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's polarity and solubility. mdpi.com
Side Chain Replacements: The prop-2-en-1-amine chain can also be replaced to change the molecule's flexibility, polarity, and hydrogen bonding patterns.
Alkene to Alkyne or Alkane: Replacing the double bond with a triple bond would create a more rigid, linear linker, while reduction to a single bond would increase conformational flexibility.
Amine to Other Functional Groups: The primary amine could be replaced with a hydroxyl group (-OH) or a thiol group (-SH) to change its hydrogen bonding capabilities from a donor/acceptor to primarily a donor. An amide group (-CONH₂) could also be used to introduce different electronic and steric properties.
Table 2: Bioisosteric Replacement Strategies for Analogue Design
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Furan Ring | Phenyl, Thiophene, Pyrrole, Thiazole | Modulate aromaticity, electron density, metabolic stability, and hydrogen bonding potential. cambridgemedchemconsulting.comresearchgate.net |
| -CH₃ (Methyl) | -Cl, -CF₃, -OH | Alter steric bulk, lipophilicity, and electronic properties. |
| -C=C- (Alkene) | -C≡C- (Alkyne), -C-C- (Alkane) | Modify rigidity, geometry, and conformational flexibility. |
| -NH₂ (Amine) | -OH (Hydroxyl), -SH (Thiol), -CONH₂ (Amide) | Change hydrogen bonding properties, basicity, and polarity. |
Substitution on the Furan Ring: The position and electronic nature of substituents on the furan ring are critical. orientjchem.org
The 2- and 5-positions are often key substitution points that significantly influence a molecule's interactions. orientjchem.org Modifying the 5-methyl group (e.g., to larger alkyl groups or electron-withdrawing groups) would be a primary strategy for probing steric and electronic requirements.
Adding electron-withdrawing groups, such as a nitro group, to the furan ring can substantially alter its electronic character, which in turn affects its interactions with other molecules. orientjchem.org
The Prop-2-en-1-amine Linker: The geometry and composition of the linker are crucial.
Stereochemistry: The double bond can exist as either the E or Z isomer, which would orient the amine and furan ring differently in space. This geometric constraint is a key design element.
Substitution on the Chain: Adding substituents to the carbon atoms of the propene chain could introduce chiral centers and provide steric bulk that might influence the molecule's preferred conformation.
The Amine Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on it will dictate its basicity (pKa), hydrogen bonding ability, and steric profile. Converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, represents a fundamental design choice for modulating these properties.
By systematically applying these synthetic and design principles, a diverse library of analogues of this compound can be generated for further scientific investigation.
Theoretical Prediction of Properties for Derivatives
The theoretical prediction of molecular properties through computational chemistry offers significant insights into the electronic structure, reactivity, and potential applications of novel compounds. For derivatives and analogues of this compound, Density Functional Theory (DFT) has been a primary method for these theoretical investigations. While direct computational studies on the amine derivatives are not extensively documented in the reviewed literature, substantial research has been conducted on structurally related chalcones and propenoic acids, which share the same core 3-(5-methylfuran-2-yl)prop-2-enoyl framework. These studies provide a valuable theoretical foundation for understanding the properties of this class of compounds.
Quantum chemical calculations, particularly using the B3LYP/6–311++G(d,p) level of theory, have been employed to analyze the molecular geometry, vibrational frequencies, and electronic properties of these analogues. Such calculations are crucial for confirming the structure of newly synthesized compounds and for predicting their chemical behavior.
One key area of theoretical investigation is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a higher reactivity. For instance, in a study of chalcone (B49325) derivatives, the HOMO-LUMO energy gap was analyzed to understand their chemical reactivity.
Furthermore, the global electrophilicity index (ω) has been calculated for some furan-containing derivatives. This index provides a measure of the energy stabilization when a system acquires an additional electronic charge from the environment. In the context of 3-(furan-2-yl)propenoic acid derivatives, DFT calculations have been used to estimate the electrophilic properties of intermediate cations, which is crucial for understanding their reaction mechanisms.
Molecular electrostatic potential (MEP) mapping is another valuable computational tool that has been applied to analogues of this compound. The MEP surface helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack.
The following tables summarize some of the theoretically predicted properties for derivatives and analogues of this compound based on the available literature.
| Compound Name | Method of Calculation | Predicted Properties | Reference |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-(5-methylfuran-2-yl) prop-2-en-1-one | DFT/B3LYP/6–311++G(d,p) | Molecular structure, vibrational spectra, HOMO-LUMO analysis, non-linear optical properties | Current time information in Edmonton, CA. |
| (E)-3-(5-methyl furan-2-yl)-1-phenyl prop–2-en–1-one | DFT/B3LYP/6–311++G(d,p) | Molecular geometry, vibrational frequencies, NMR chemical shifts, potential energy surface scan | Current time information in Edmonton, CA. |
| 3-(Furan-2-yl)propenoic acid derivatives | DFT | Gibbs energies of protonation, charge distribution, HOMO/LUMO energies, global electrophilicity index (ω) | mdpi.com |
| Analogue Class | Key Theoretical Finding | Implication | Reference |
|---|---|---|---|
| Chalcone derivatives | Analysis of HOMO-LUMO energy gap | Provides insights into chemical reactivity and kinetic stability. | Current time information in Edmonton, CA. |
| 3-(Furan-2-yl)propenoic acid derivatives | Calculation of global electrophilicity index (ω) for intermediate cations | Helps in understanding the electrophilic properties and reaction mechanisms. | mdpi.com |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of allylic amines, particularly from bio-based feedstocks like furan (B31954) derivatives, is a significant area of research. Future efforts should focus on developing more efficient, atom-economical, and environmentally benign synthetic routes to 3-(5-methylfuran-2-yl)prop-2-en-1-amine and its analogs.
Current strategies for amine synthesis often involve reductive amination of carbonyl compounds or amination of alcohols. For the target molecule, this could involve the reductive amination of 3-(5-methylfuran-2-yl)propenal. Future research could explore direct, one-pot syntheses from more fundamental bio-derived precursors, minimizing intermediate steps and purification. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of sustainable synthesis.
Promising research directions include:
Direct Catalytic Amination: Investigating novel catalytic systems for the direct allylic amination of precursors derived from 5-methylfurfural (B50972). This could involve transition metal catalysts (e.g., Palladium, Iridium) that are known to facilitate allylic substitution reactions.
Biocatalysis: Employing enzymes, such as transaminases, to stereoselectively synthesize chiral versions of the target amine under mild, aqueous conditions. This approach offers high selectivity and reduces the environmental impact.
Flow Chemistry: Developing continuous flow processes for the synthesis. Flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch methods, along with precise control over reaction parameters like temperature and pressure.
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Potential Advantages | Key Research Challenges |
| Heterogeneous Catalysis | Catalyst reusability, process simplification, potential for flow chemistry. | Catalyst deactivation, selectivity control (chemoselectivity and regioselectivity). |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |
| Direct C-H Amination | High atom economy, reduces pre-functionalization steps. | Selectivity challenges, harsh reaction conditions may be required. |
| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Development of efficient and stable photocatalysts, scalability. |
Advanced Mechanistic Studies on Catalyzed Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient catalysts. Future research should employ a combination of experimental and computational techniques to elucidate the intricate steps of catalyzed transformations.
Key areas for mechanistic investigation include:
In-situ Spectroscopy: Utilizing techniques like in-situ NMR and FTIR spectroscopy to monitor the reaction in real-time. This can help identify transient intermediates and determine the kinetics of different reaction steps, providing insight into the rate-determining step.
Computational Modeling: Employing Density Functional Theory (DFT) calculations to model reaction pathways, calculate activation energies, and understand the role of the catalyst in activating substrates and facilitating bond formation. This can help predict the most likely mechanism and guide the design of catalysts with enhanced activity and selectivity.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with Deuterium or ¹³C) to trace the path of atoms throughout the reaction. This can provide definitive evidence for proposed mechanistic pathways, such as the nature of hydrogen transfer steps in reductive amination.
For instance, in a palladium-catalyzed allylic amination, mechanistic studies could clarify the nature of the π-allyl palladium intermediate and how the electronic properties of the 5-methylfuran substituent influence its formation and subsequent nucleophilic attack by the amine.
Exploration of Polymeric or Material Applications (theoretical, non-clinical)
The furan ring is a versatile building block for polymers, offering the potential to create materials with unique properties derived from renewable resources. The bifunctionality of this compound (containing both a reactive furan ring and an amine group) makes it a theoretically attractive monomer for various polymerization strategies.
Potential polymeric applications to be explored include:
Thermosetting Resins: The amine group can react with aldehydes or epoxides, while the furan moiety can participate in polymerization reactions, such as those initiated by acids, to form cross-linked thermosetting resins. Furan-based thermosets are known for their high thermal stability and chemical resistance.
Diels-Alder Chemistry: The furan ring can act as a diene in Diels-Alder reactions with dienophiles (e.g., maleimides). This reversible reaction can be used to create self-healing or recyclable polymers. Incorporating the target molecule into a polymer backbone would introduce these dynamic covalent bonds.
Polyimides and Polyamides: The primary amine functionality allows the molecule to be used as a monomer in the synthesis of high-performance polymers like polyimides and polyamides. Furan-based polyimides are being investigated as bio-based alternatives to their petroleum-derived counterparts.
Functional Coatings and Adhesives: The combination of the furan and amine groups could provide excellent adhesive properties to various substrates. Polymers derived from this monomer could be explored for applications in coatings and adhesives.
Table 2: Theoretical Polymerization Applications
| Polymer Type | Role of this compound | Potential Properties |
| Thermosets | Monomer/Cross-linker | High char yield, thermal stability, chemical resistance. |
| Self-Healing Polymers | Diene source for Diels-Alder reaction | Reversibility, recyclability, stimuli-responsive behavior. |
| Polyimides/Polyamides | Diamine-analogue monomer | High thermal stability, good mechanical properties, bio-based. |
| Conjugated Polymers | Building block | Potential for unique optoelectronic properties. |
Design and Synthesis of Complex Architectures Incorporating the Furan-Prop-2-en-1-amine Motif
The furan-prop-2-en-1-amine scaffold serves as a valuable building block for the synthesis of more complex and architecturally interesting molecules. Its inherent functionality allows for diverse chemical transformations, enabling its incorporation into larger, multi-component structures.
Future research in this area could focus on:
Domino and Cascade Reactions: Designing multi-step, one-pot reactions that leverage the reactivity of both the furan ring and the allylic amine to rapidly build molecular complexity. For example, a reaction sequence could involve an initial functionalization of the amine followed by a Diels-Alder reaction on the furan ring.
Scaffold for Privileged Structures: Using the molecule as a starting point for the synthesis of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. The furan ring can be a precursor to benzene (B151609) rings or other heterocyclic systems.
Synthesis of Macrocycles: Incorporating the motif into macrocyclic structures. The specific geometry of the prop-2-en-1-amine linker could be used to control the shape and size of the resulting macrocycle.
Development of Molecular Probes: Functionalizing the amine group with fluorophores or other reporter groups, while using the furan moiety as a reactive handle for conjugation to other molecules. This could lead to the development of chemical tools for research purposes.
The synthesis of such complex architectures will require advanced synthetic strategies and a deep understanding of the reactivity of the furan-prop-2-en-1-amine core. These efforts could lead to novel molecular entities with unique three-dimensional structures and properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(5-Methylfuran-2-yl)prop-2-en-1-amine with high purity?
- Methodological Answer : Synthesis typically involves coupling a 5-methylfuran derivative with a propenylamine precursor under controlled conditions. Key factors include:
- Reaction stoichiometry : Optimize molar ratios to minimize side products.
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency.
- Purification : Use column chromatography or recrystallization to isolate the amine product.
- Monitoring : Employ TLC or HPLC to track reaction progress and confirm intermediate formation .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm the presence of the furan ring (δ ~6.0–7.0 ppm for aromatic protons) and the propenylamine chain (δ ~2.5–3.5 ppm for amine protons).
- Mass spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- X-ray crystallography : If single crystals are obtainable, SHELXL software can refine the crystal structure and validate bond lengths/angles .
Q. What are the dominant reactivity patterns of this compound?
- Methodological Answer :
- Electrophilic substitution : The electron-rich furan ring undergoes reactions like nitration or halogenation.
- Amine functionalization : The primary amine can be acylated or alkylated to form secondary/tertiary amines.
- Conjugated double bond : The propenyl chain may participate in Diels-Alder reactions or Michael additions.
- Experimental design : Use inert atmospheres (e.g., N) to prevent oxidation of the amine group during reactions .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula (adapted for electron density) can model charge distribution .
-
Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
-
Validation : Compare computational results with experimental UV-Vis spectra or electrochemical data.
Table 1 : Example DFT Parameters
Functional Basis Set HOMO (eV) LUMO (eV) Band Gap (eV) B3LYP/6-31G(d) -5.2 -1.8 3.4
Q. What challenges arise in determining the crystal structure of this compound?
- Methodological Answer :
- Crystallization difficulty : The compound’s flexibility (propenyl chain) may hinder crystal formation. Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Disorder modeling : SHELXL can address positional disorder in the furan or amine groups via occupancy refinement.
- Validation : Apply the CIF check using PLATON to detect missed symmetry or twinning .
Q. How can researchers assess the compound’s potential biological activity in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Measure IC values using fluorogenic substrates for target enzymes (e.g., cytochrome P450).
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-(5-methylfuran-2-yl)pyrimidin-2-amine) to identify critical functional groups.
- Mechanistic studies : Use stopped-flow spectroscopy or X-ray crystallography to resolve binding modes .
Q. What strategies mitigate contradictions in experimental vs. computational data for this compound?
- Methodological Answer :
- Data reconciliation : Cross-validate DFT-predicted bond lengths with X-ray results. Adjust basis sets or solvation models if discrepancies exceed 5%.
- Error analysis : Quantify uncertainties in NMR peak assignments or crystallographic thermal parameters.
- Collaborative workflows : Integrate synthetic, spectroscopic, and computational teams to iteratively refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
